Rauvotetraphylline C

Overview

Description

Synthesis Analysis

The synthesis of compounds similar to Rauvotetraphylline C involves intricate organic synthesis techniques, including the use of transition metal catalysts for C-H bond activation and functionalization. For instance, Murakami and Ishida (2016) discussed the potential of metal-catalyzed C-C single bond cleavage for organic synthesis, highlighting the versatility of organometallic compounds in activating less reactive carbon-carbon single bonds for complex molecule synthesis (Murakami & Ishida, 2016).

Molecular Structure Analysis

Molecular structure analysis is pivotal in understanding the properties and reactivity of compounds like Rauvotetraphylline C. Techniques such as X-ray crystallography and NMR spectroscopy are commonly employed. Miyake et al. (1998) provided insights into the molecular structure and racemate-meso interconversion for certain Zirconium complexes, illustrating the importance of structural analysis in comprehending the stereochemistry and reactivity of complex molecules (Miyake, Henling, & Bercaw, 1998).

Chemical Reactions and Properties

The chemical reactions and properties of Rauvotetraphylline C can be explored through studies on similar compounds, focusing on their reactivity and interaction with different reagents. The work of Ackermann (2014) on carboxylate-assisted ruthenium-catalyzed alkyne annulations by C-H/Het-H bond functionalizations offers a glimpse into the types of reactions that compounds like Rauvotetraphylline C might undergo, emphasizing the role of metal catalysts in enhancing the reactivity of inert bonds (Ackermann, 2014).

Physical Properties Analysis

The physical properties of a compound, including melting point, boiling point, and solubility, are influenced by its molecular structure. Although specific details on Rauvotetraphylline C's physical properties are scarce in the literature reviewed, general principles from organic chemistry suggest that its complex structure could exhibit unique physical characteristics, such as high melting points and specific solubility profiles in organic solvents.

Chemical Properties Analysis

Chemical properties, including acidity, basicity, and reactivity towards various chemical reagents, are crucial for understanding the applications and behavior of Rauvotetraphylline C. The synthesis and reactivity of similar compounds, as discussed by Godula and Sames (2006) in their focus on C-H bond functionalization in complex organic synthesis, provide insights into the chemical behavior that Rauvotetraphylline C might exhibit, particularly in terms of its reactivity with different functional groups (Godula & Sames, 2006).

Scientific Research Applications

Hybrid Monoterpenoid Indole Alkaloids from Rauvolfia tetraphylla : This study identified new alkaloids, including rauvotetraphyllines, from Rauvolfia tetraphylla. These compounds were evaluated for their cytotoxicity against human cancer cell lines, suggesting potential applications in cancer research (Gao et al., 2015).

Medicinal Applications of Rauvolfia Tetraphylla : Rauvolfia tetraphylla is used in traditional medicine for various ailments, including blood pressure, diabetes, and mental disorders. It contains a variety of secondary metabolites like rauvotetraphyllines, which have demonstrated antimicrobial and antipsychotic activities (Shankar et al., 2019).

properties

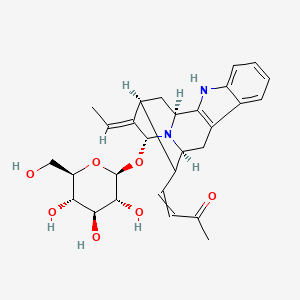

IUPAC Name |

4-[(1S,12S,14S,15E,16R)-15-ethylidene-16-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraen-13-yl]but-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34N2O7/c1-3-14-17-10-21-23-18(15-6-4-5-7-19(15)29-23)11-20(16(17)9-8-13(2)32)30(21)27(14)37-28-26(35)25(34)24(33)22(12-31)36-28/h3-9,16-17,20-22,24-29,31,33-35H,10-12H2,1-2H3/b9-8?,14-3+/t16?,17-,20+,21+,22-,24-,25+,26-,27-,28+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJIXKXVKQDQVFT-IIKJYRLQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1C2CC3C4=C(CC(C2C=CC(=O)C)N3C1OC5C(C(C(C(O5)CO)O)O)O)C6=CC=CC=C6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/1\[C@H]2C[C@H]3C4=C(C[C@@H](C2C=CC(=O)C)N3[C@@H]1O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=CC=CC=C6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 133561883 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.